molecular formula C13H16ClN3O2 B2451052 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide CAS No. 2094386-11-3

6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide

Cat. No.: B2451052
CAS No.: 2094386-11-3
M. Wt: 281.74
InChI Key: PWRNRYZWTUYACY-UHFFFAOYSA-N
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Description

6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide is a chemical compound with the molecular formula C13H16ClN3O2 and a molecular weight of 281.74

Preparation Methods

The synthesis of 6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate to form 6-chloropyridine-2-carbohydrazide. This intermediate is then reacted with 2,4-dimethylpent-4-enoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

    6-chloropyridine-2-carbohydrazide: Lacks the 2,4-dimethylpent-4-enoyl group, which may affect its biological activity.

    N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide: Lacks the chlorine atom, which may influence its reactivity and applications.

    Pyridine-2-carbohydrazide derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of 6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide.

Properties

IUPAC Name

6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-8(2)7-9(3)12(18)16-17-13(19)10-5-4-6-11(14)15-10/h4-6,9H,1,7H2,2-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRNRYZWTUYACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=C)C)C(=O)NNC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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